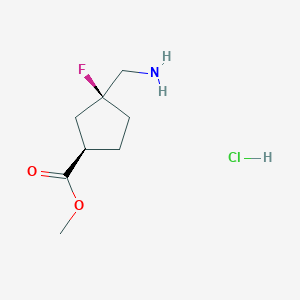![molecular formula C7H12O2 B2601964 Bicyclo[1.1.1]pentane-1,3-diyldimethanol CAS No. 1678528-03-4](/img/structure/B2601964.png)
Bicyclo[1.1.1]pentane-1,3-diyldimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bicyclo[1.1.1]pentane-1,3-diyldimethanol” is a derivative of Bicyclo[1.1.1]pentane, which is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each .
Synthesis Analysis
The synthesis of 1,3-disubstituted Bicyclo[1.1.1]pentanes (BCPs) can be achieved by cross-coupling reactions using transition metal catalysts . A cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .
Molecular Structure Analysis
The molecular structure of Bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule .
Chemical Reactions Analysis
The reaction proceeds by a nucleophilic substitution on a bench stable precursor 1,3-diodobicyclo-[1.1.1]-pentane (DIBCP) . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .
Applications De Recherche Scientifique
Bioisosteric Applications
Bicyclo[1.1.1]pentanes, including Bicyclo[1.1.1]pentane-1,3-diyldimethanol, have been identified as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. Their unique properties enable their use in the development of pharmaceutical compounds with enhanced characteristics. For instance, they have been used to streamline the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks, which are significant in drug discovery (Hughes et al., 2019).
Synthesis of Functionalized Derivatives
The molecule's versatile nature allows for the synthesis of various functionalized derivatives. An efficient method has been developed for preparing selenoether and thioether functionalized bicyclo[1.1.1]pentanes, highlighting the compound's potential in creating valuable derivatives for diverse applications (Wu et al., 2020).
Methodologies in Synthesis
Innovative methodologies in the synthesis of bicyclo[1.1.1]pentane derivatives have been explored. For instance, a method for radical acylation of [1.1.1]propellane with aldehydes has been developed, providing access to bicyclo[1.1.1]pentane ketones. This method is significant in the realm of drug discovery, demonstrating the compound's versatility in creating diverse bioactive molecules (Li et al., 2022).
Cross-Coupling Applications
The molecule has been utilized in cross-coupling reactions. A novel continuous flow-enabled synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts has been developed, demonstrating the use of these compounds in metallaphotoredox cross-couplings (VanHeyst et al., 2020).
Enantioselective Functionalization
The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes represents an innovative strategy in the creation of chiral substituted derivatives. This development is significant as it provides access to chiral BCPs, a category that is underrepresented and crucial in pharmaceutical chemistry (Garlets et al., 2020).
Mécanisme D'action
While the mechanism of action of Bicyclo[1.1.1]pentane-1,3-diyldimethanol is not explicitly mentioned in the search results, Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . This suggests that they could potentially mimic the behavior of phenyl rings in biological systems.
Orientations Futures
Bicyclo[1.1.1]pentanes (BCPs) are increasingly being used in drug discovery due to their ability to improve the physicochemical properties of prospective drug candidates . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates . Therefore, future research may focus on developing practical general reactions that give Bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light .
Propriétés
IUPAC Name |
[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-4-6-1-7(2-6,3-6)5-9/h8-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAXTAAJBSRXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2601881.png)
![6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2601882.png)
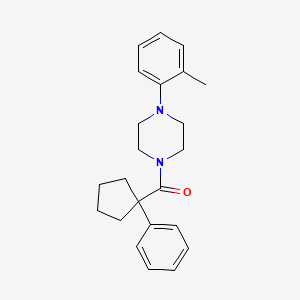
![3-(3-methylphenyl)-6-[(naphthalen-1-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2601885.png)


acetate](/img/structure/B2601889.png)
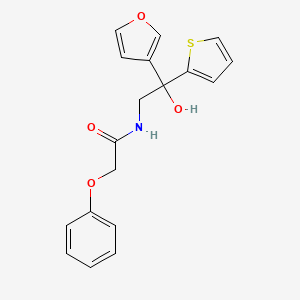
![1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2601894.png)
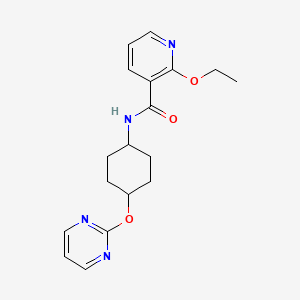
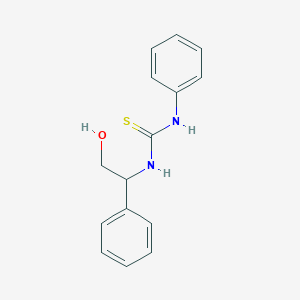

![ethyl 4-(5,5-dioxido-3-phenyl-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)benzoate](/img/structure/B2601901.png)
